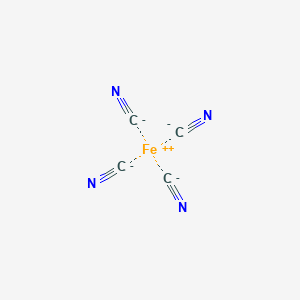
tetracarbonylferrate(-II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracarbonylferrate(2-) is an iron coordination entity and a metal carbonyl.
Wissenschaftliche Forschungsanwendungen
1. Catalytic Activity in Aldehyde Reactions
Tetracarbonylferrate(-II) demonstrates efficient catalytic activity in the dismutation of aromatic aldehydes to esters. This process involves the transformation of two molecules of an aldehyde into an ester and an alcohol. Additionally, when aliphatic aldehydes are treated with tetracarbonylferrate(-II), aldol-condensation products are formed (Yamashita et al., 1976).
2. Formation of Mixed Hydroxocomplexes
Tetracarbonylferrate(-II) has been studied for its interactions with zinc ions, especially in the formation of polynuclear mixed hydroxocomplexes. These complexes are significant due to their ability to keep zinc dissolved at higher pH levels without occupying all of its coordinating sites (Galembeck et al., 1976).
3. Synthesis of Aldehydes and Aldehydic Acids
The compound reacts readily with aliphatic and aromatic carboxylic acid anhydrides under mild conditions. This reaction leads to the formation of corresponding aldehydes in high yields by quenching the reaction solution with acetic acid. The mechanism is assumed to proceed via acylcarbonylferrates (Watanabe et al., 1975).
4. Iron-Gallium Bonding
Tetracarbonylferrate(-II) has been used in the synthesis and study of compounds exhibiting iron-gallium bonds. This includes the creation of ferrogallynes, compounds that provide evidence of an iron−gallium triple bond, a significant development in the field of organometallic chemistry (Su et al., 1997).
5. Hydrogenation and Dehydrogenation Catalysis
Fe(II) complexes derived from tetracarbonylferrate(-II) have been utilized as precatalysts for sodium bicarbonate hydrogenation to formate and formic acid dehydrogenation to hydrogen and carbon dioxide. These reactions shed light on the mechanism of hydrogen transfer and the role of Fe(II) monohydrido complexes (Bertini et al., 2015).
6. Synthesis of Silicon-Transition-Metal Compounds
The reaction of iodosilane with disodium tetracarbonylferrate(-II) leads to the production of tetracarbonyldisilyliron, along with some hydridotetracarbonylsilyliron. These compounds are significant in understanding the silicon-iron bonding and have potential applications in material science (Aylett et al., 1969).
Eigenschaften
Produktname |
tetracarbonylferrate(-II) |
|---|---|
Molekularformel |
C4FeN4-2 |
Molekulargewicht |
159.91 g/mol |
IUPAC-Name |
iron(2+);tetracyanide |
InChI |
InChI=1S/4CN.Fe/c4*1-2;/q4*-1;+2 |
InChI-Schlüssel |
UFONDNJTHOTBBM-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde](/img/structure/B1241500.png)

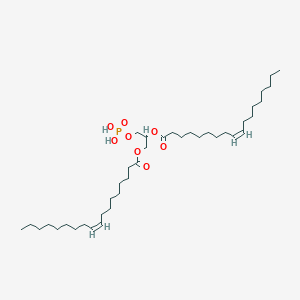

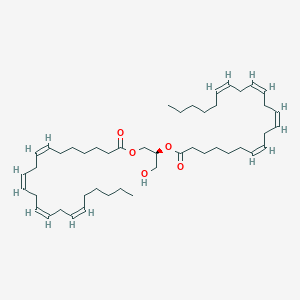
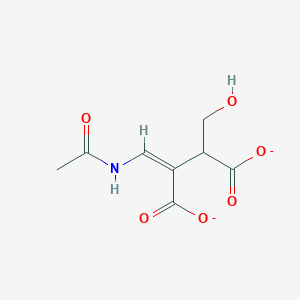
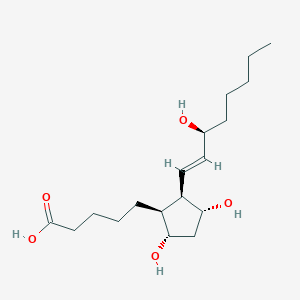
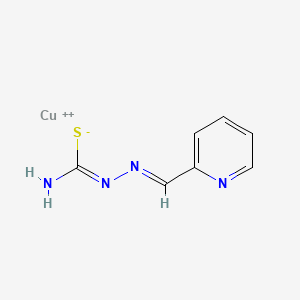
![4-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1241513.png)


![4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241520.png)
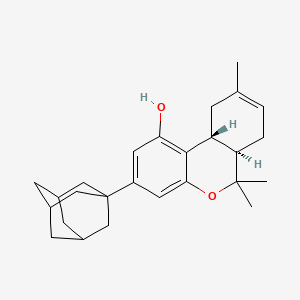
![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)